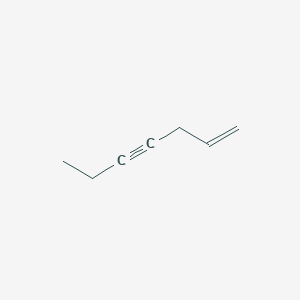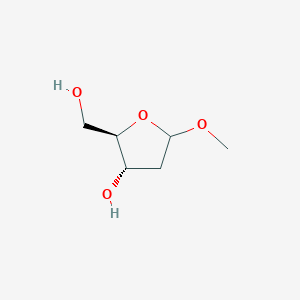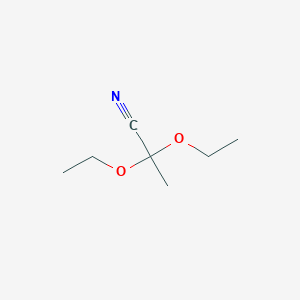
4'-Hydroxy-Diclofenac-D4 (Hauptbestandteil)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4'-hydroxy diclofenac-D4 involves a multi-step process starting from deuterium-labeled phenyl acetic acid. Through a series of reactions including substitution, amidation, and Ullmann coupling, the target compound is obtained with high isotopic enrichment and chemical purity. This process highlights the complexity and precision required in synthesizing deuterium-labeled compounds for research and analytical applications (Li, 2012).
Molecular Structure Analysis
The molecular structure of 4'-hydroxy diclofenac and its interactions with cytochrome P450 enzymes have been studied to understand the drug's metabolism. X-ray crystallography and spectroscopic analysis reveal the binding modes and structural adaptations of these enzymes to facilitate the hydroxylation of diclofenac at the 4'-position, illustrating the specificity of drug-metabolizing enzymes towards substrates and highlighting the importance of molecular structure in drug metabolism (Xu et al., 2014; Wester et al., 2003).
Chemical Reactions and Properties
Diclofenac and its metabolites, including 4'-hydroxy diclofenac, undergo various chemical reactions in the environment, leading to the formation of multiple degradation products. These reactions include hydroxylation, decarboxylation, and conjugation with glucuronic acid. The formation of these metabolites and degradation products is crucial for understanding the environmental fate and potential impacts of diclofenac (Moreira et al., 2018; Huber et al., 2012).
Wissenschaftliche Forschungsanwendungen
Pharmakologie
4'-Hydroxy-Diclofenac-D4: wird in der pharmakologischen Forschung eingesetzt, insbesondere in Studien zum Medikamentenstoffwechsel und zur Pharmakokinetik . Als deuterierte Form von 4'-Hydroxy-Diclofenac dient es als interner Standard in der Massenspektrometrie, um die Genauigkeit und Präzision von Analysen zu verbessern, indem Matrixinterferenzen und Ionen-Suppressions-Effekte reduziert werden .
Toxikologie
In der Toxikologie wird 4'-Hydroxy-Diclofenac-D4 als Referenzmaterial für Toxizitätsstudien und Umweltverträglichkeitsprüfungen verwendet . Es hilft beim Verständnis der Abbauwege und der möglichen toxischen Wirkungen von Pharmazeutika in verschiedenen Umweltmatrizen.
Analytische Chemie
Analytische Chemiker verwenden 4'-Hydroxy-Diclofenac-D4 als Standard zur Kalibrierung von Instrumenten in Techniken wie HPLC und GC, die für die Quantifizierung und Identifizierung von Verbindungen in komplexen Gemischen unerlässlich sind . Es ist besonders wertvoll in forensischen und toxikologischen Anwendungen, in denen präzise Messungen unerlässlich sind.
Biochemie
In der Biochemie wird diese Verbindung verwendet, um die enzymatischen Aktivitäten von Cytochrom-P450-Enzymen zu untersuchen, die eine wichtige Rolle im Medikamentenstoffwechsel spielen . Das Verständnis dieser Aktivitäten ist entscheidend für die Medikamentenentwicklung und die Vorhersage von Medikamenteninteraktionen.
Medizinische Chemie
4'-Hydroxy-Diclofenac-D4: unterstützt Medizinalchemiker bei der Untersuchung der Stoffwechselwege von Diclofenac, einem weit verbreiteten NSAID . Es hilft bei der Identifizierung von Metaboliten und beim Verständnis ihrer pharmakologischen oder toxikologischen Wirkungen.
Umweltwissenschaften
Umweltwissenschaftler verwenden 4'-Hydroxy-Diclofenac-D4, um die Langzeitstabilität und den Abbau von Diclofenac in marinen und Süßwasserumgebungen zu untersuchen . Diese Forschung ist entscheidend für die Bewertung der ökologischen Risiken, die von pharmazeutischen Schadstoffen ausgehen.
Speziesstudien
Die Verbindung wird auch in Speziesstudien eingesetzt, um verschiedene Formen von Elementen oder Verbindungen in Umweltproben zu unterscheiden und zu quantifizieren, und trägt so zu unserem Verständnis der chemischen Formen und ihrer Bioverfügbarkeit bei .
Medikamentenentwicklung
In der Medikamentenentwicklung wird 4'-Hydroxy-Diclofenac-D4 für die quantitative Arzneimittelmetaboliten-Profilierung verwendet, die für die Bewertung der Sicherheit und Wirksamkeit neuer Medikamente unerlässlich ist . Es ermöglicht die genaue Quantifizierung von Medikamenten und deren Metaboliten, ohne dass eine verbindungsspezifische Kalibrierung erforderlich ist.
Wirkmechanismus
Target of Action
The primary target of 4’-Hydroxy Diclofenac-D4, a labeled metabolite of the NSAID and COX inhibitor compound, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
4’-Hydroxy Diclofenac-D4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a reduction in the production of prostaglandins , which are responsible for causing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by 4’-Hydroxy Diclofenac-D4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxy Diclofenac-D4 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy-diclofenac is primarily mediated by CYP2C9 .
Result of Action
The molecular and cellular effects of 4’-Hydroxy Diclofenac-D4’s action primarily involve the reduction of inflammation and pain . By inhibiting the activity of COX enzymes, it reduces the production of prostaglandins . This leads to a decrease in inflammation and pain .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4’-Hydroxy Diclofenac-D4 interacts with the enzyme CYP2C9, which plays a crucial role in its metabolism . The interaction with CYP2C9 leads to the formation of 4’-Hydroxy Diclofenac, which has anti-inflammatory and analgesic properties .
Cellular Effects
4’-Hydroxy Diclofenac-D4, as a metabolite of Diclofenac, suppresses prostaglandin E2 production specifically by blocking cyclooxygenase-2 activity, demonstrating anti-inflammatory properties .
Molecular Mechanism
The mechanism of action of 4’-Hydroxy Diclofenac-D4 involves the inhibition of cyclooxygenase-2 activity, leading to a decrease in prostaglandin E2 production . This results in its anti-inflammatory and analgesic effects .
Dosage Effects in Animal Models
Diclofenac, the parent compound, is known to have dosage-dependent effects in animal models .
Metabolic Pathways
4’-Hydroxy Diclofenac-D4 is involved in the metabolic pathway of Diclofenac, where it is formed as a metabolite through the action of the enzyme CYP2C9 .
Transport and Distribution
Diclofenac, the parent compound, is known to be distributed in the body and can diffuse into and out of the synovial fluid .
Subcellular Localization
As a metabolite of Diclofenac, it is likely to be found in the same subcellular locations as Diclofenac, which include the cytoplasm and specific organelles where metabolic enzymes like CYP2C9 are located .
Eigenschaften
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445204 | |
| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254762-27-1 | |
| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)


![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
